(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to a class of purine-2,6-dione derivatives modified with hydrazinylidene substituents. Its structure features:
- A purine-2,6-dione core with a methyl group at position 3 (N3).
- An (E)-configured hydrazinylidene group at position 8, linked to a 5-bromo-2-methoxybenzylidene moiety. The bromine atom at position 5 of the aromatic ring introduces steric and electronic effects, while the methoxy group at position 2 influences hydrogen-bonding capacity and metabolic stability.
Properties
CAS No. |
685106-27-8 |
|---|---|
Molecular Formula |
C21H27BrN6O3 |
Molecular Weight |
491.39 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+ |
InChI Key |
AZQJLAWOFOXZJJ-YDZHTSKRSA-N |
SMILES |
CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues include:
Alkyl Chain at N7: Heptyl (C7): Present in the target compound, contributing to high lipophilicity. Octyl (C8): Similar to heptyl in , suggesting comparable hydrophobicity .
Benzylidene Substituents :
- 5-Bromo-2-methoxy : Unique to the target compound. Methoxy enhances stability compared to hydroxy groups.
- 5-Bromo-2-hydroxy : In and , the hydroxy group increases solubility via hydrogen bonding but may reduce metabolic stability .
- 4-Bromo : ’s compound lacks the 5-bromo substitution, altering electronic effects on the aromatic ring .
Hydrazinylidene Modifications: Ethylidene (non-brominated): ’s compound lacks bromine, reducing steric bulk and electronic effects . Indole-linked: features a 5-bromo-2-oxoindole moiety, introducing a heterocyclic system distinct from benzylidene .
Physicochemical Properties
Table 1: Structural and Physical Property Comparison
Notes:
- Collision Cross-Section (CCS) : ’s compound shows a CCS of 214.4 Ų, indicative of a compact structure despite its phenethyl group .
- Solubility : Hydroxy-substituted analogues () likely exhibit higher aqueous solubility than methoxy-containing compounds.
- Lipophilicity : Heptyl and octyl chains (target compound, ) enhance logP values, favoring cell membrane penetration.
Spectroscopic and Analytical Data
Table 2: NMR Data Comparison (Selected Peaks)
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